Lipophilicity Advantage vs. Non-Fluorinated Weinreb Amide
The target compound exhibits a calculated LogP of 2.3749, compared to 1.5865 for the non-fluorinated Weinreb amide N-methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8) — a difference of approximately +0.79 LogP units . This increase, attributable to the electron-withdrawing –CF3 group, corresponds to roughly a 6-fold increase in octanol/water partition coefficient, directly enhancing membrane permeation potential [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3749 |
| Comparator Or Baseline | N-methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8), LogP = 1.5865 |
| Quantified Difference | ΔLogP ≈ +0.79 (∼6× increase in P) |
| Conditions | In silico predicted values; target data from LeYan product specification; comparator data from Building Block (BOC Sciences) |
Why This Matters
For procurement decisions in drug discovery programs where passive membrane permeability is a key design parameter, the 0.79 LogP unit advantage directly translates to measurably superior cell penetration potential, making the fluorinated compound the structurally appropriate choice when permeability is a selection criterion.
- [1] Mason GMU. GAMESS/Chem3D Calculations — corroborating LogP ≈ 1.48 for the target compound. URL: https://mason.gmu.edu/~dlieu1/projects/Modeling%20with%20GAMESS.htm View Source
